(5-Piperidin-3-yl-2H-pyrazol-3-yl)-methanol dihydrochloride
Overview
Description
(5-Piperidin-3-yl-2H-pyrazol-3-yl)-methanol dihydrochloride is a chemical compound with a complex structure that includes a piperidine ring and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Piperidin-3-yl-2H-pyrazol-3-yl)-methanol dihydrochloride typically involves multiple steps, starting from commercially available precursors. The process often includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the piperidine ring. The final step involves the conversion of the intermediate to the dihydrochloride salt form. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve continuous flow processes and the use of automated systems to ensure consistent quality and efficiency. The choice of reagents and reaction conditions is critical to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(5-Piperidin-3-yl-2H-pyrazol-3-yl)-methanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
(5-Piperidin-3-yl-2H-pyrazol-3-yl)-methanol dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (5-Piperidin-3-yl-2H-pyrazol-3-yl)-methanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Piperidin-3-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride
- 2-(2-Methyl-5-piperidin-3-yl-2H-pyrazol-3-yl)ethanol dihydrochloride
Uniqueness
(5-Piperidin-3-yl-2H-pyrazol-3-yl)-methanol dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications.
Biological Activity
(5-Piperidin-3-yl-2H-pyrazol-3-yl)-methanol dihydrochloride is a chemical compound that has garnered interest in medicinal chemistry due to its unique structural features. The compound comprises a piperidine ring and a pyrazole moiety, with the molecular formula C₉H₁₃Cl₂N₃O. It is typically found in its dihydrochloride salt form, which enhances its solubility in aqueous environments, making it suitable for biological studies and pharmaceutical applications.
The mechanism of action for this compound is not fully elucidated due to the lack of direct studies. However, based on the behavior of related compounds, it is hypothesized that:
- Receptor Interaction : The piperidine moiety may mimic neurotransmitters, allowing for modulation of receptor activity.
- Enzyme Inhibition : The pyrazole group may interact with enzymes involved in inflammatory pathways or microbial metabolism .
Comparative Analysis
To better understand the potential of this compound, a comparative analysis with structurally related compounds can be insightful.
Synthesis and Research Applications
The synthesis of this compound typically involves:
- Condensation Reactions : Combining 5-piperidin-3-ylpyrazole with formaldehyde to introduce the methanol moiety.
- Reduction Reactions : Starting from ketones or aldehydes to yield the desired methanol derivative.
- Salt Formation : Reacting the base form with hydrochloric acid to produce the dihydrochloride salt.
Research Applications
This compound has potential applications in:
- Medicinal Chemistry : As a building block for synthesizing pharmaceuticals targeting neurological disorders and inflammation.
- Biological Studies : Investigating interactions between small molecules and biological targets.
Case Studies and Literature Review
While specific case studies on this compound are scarce, literature on pyrazole derivatives provides valuable insights into its potential applications:
- Anti-inflammatory Studies : Research indicated that pyrazole derivatives exhibit significant anti-inflammatory effects comparable to established anti-inflammatory agents like indomethacin .
- Antimicrobial Activity : A study demonstrated that certain pyrazole compounds showed promising activity against Gram-positive and Gram-negative bacteria .
Properties
IUPAC Name |
(3-piperidin-3-yl-1H-pyrazol-5-yl)methanol;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.2ClH/c13-6-8-4-9(12-11-8)7-2-1-3-10-5-7;;/h4,7,10,13H,1-3,5-6H2,(H,11,12);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAZREUBMJTDHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NNC(=C2)CO.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.